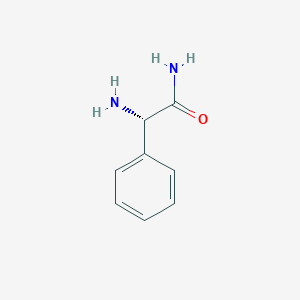

(S)-2-amino-2-phenylacetamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYRSYYOVDHSPG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6485-52-5 | |

| Record name | (S)-(+)-2-PHENYLGLYCINE AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 2 Amino 2 Phenylacetamide and Its Enantiomers

Enantioselective Synthetic Routes to (S)-2-amino-2-phenylacetamide

The synthesis of enantiomerically pure this compound can be achieved through several sophisticated strategies, including catalytic asymmetric synthesis, biocatalysis, and resolution techniques.

Catalytic asymmetric synthesis aims to directly produce the desired enantiomer by using a chiral catalyst. The Strecker synthesis, a classic method for producing α-amino acids and their derivatives, can be rendered asymmetric. In this approach, benzaldehyde (B42025), an amine source like ammonia, and a cyanide source react to form an α-aminonitrile, which is then hydrolyzed to the corresponding amide. The use of chiral catalysts, such as (S)-BINOL-derived phosphoric acids, can induce high enantioselectivity, leading to an enantiomeric excess (ee) of over 90%.

Another powerful method is the asymmetric hydrogenation of prochiral enamides or imines. Transition metal complexes with chiral ligands are highly effective for this transformation. For instance, rhodium complexes containing chiral ligands like MeO-Biphep and iridium catalysts with Walphos ligands have been successfully employed in the hydrogenation of α-hydrazono phosphonates and hydrazones, respectively, yielding chiral amines with ee values exceeding 95%. smolecule.com Ruthenium-BINAP catalysts are also highly efficient for the asymmetric hydrogenation of α-acetamidocinnamic acid derivatives, providing the product with an ee of over 98%.

The Ugi multicomponent reaction offers a one-pot synthesis of α-amino acid derivatives. By employing a chiral amine or another chiral component, this reaction can be guided towards the synthesis of a specific enantiomer of 2-amino-2-phenylacetamide (B42336) derivatives. smolecule.com

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. Enzymes, operating under mild conditions, often exhibit exquisite chemo-, regio-, and stereoselectivity.

Nitrilase enzymes, particularly from sources like Pseudomonas fluorescens and engineered Escherichia coli, are highly effective for the enantioselective hydrolysis of racemic phenylglycinonitrile. smolecule.com This can be performed via a dynamic kinetic resolution (DKR), where the undesired (S)-enantiomer of the nitrile undergoes in-situ racemization under alkaline conditions (pH 9.5), while the (R)-selective nitrilase hydrolyzes the (R)-nitrile to the corresponding (R)-amino acid. smolecule.com By selecting an appropriate enzyme variant, it is possible to selectively produce either the (R)- or (S)-amide. Some nitrilase variants possess amide-forming activity, directly converting the nitrile to the desired amide. smolecule.com

Transaminases, especially ω-transaminases from organisms like Arthrobacter sp., are used for the enantioselective amination of a prochiral ketone, such as 2-phenyl-2-oxoacetamide. smolecule.com Using an amine donor like isopropylamine (B41738) in a buffered solution (e.g., Tris-HCl, pH 8.5) at around 30°C, the (R)-enantiomer can be produced with high yield (85%) and excellent enantioselectivity (97% ee). By choosing a transaminase with the opposite stereopreference, the (S)-enantiomer can be obtained.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic mixtures. smolecule.com In the case of N-acetylated 2-amino-2-phenylacetamide, CALB can selectively deacetylate the S-enantiomer, allowing for the separation of the R-enantiomer. smolecule.com

Resolution techniques are employed to separate enantiomers from a racemic mixture. In diastereoselective resolution, the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties.

A common method involves the use of a chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts with racemic 2-amino-2-phenylacetamide. Through fractional crystallization, the less soluble diastereomeric salt can be isolated. Subsequent removal of the resolving agent yields the enantiomerically enriched amine. This process can be repeated to achieve high enantiomeric purity, often exceeding 99% ee.

Another approach is the use of a chiral auxiliary. For example, (R)-phenylglycine amide can be used as a chiral auxiliary in a diastereoselective Strecker reaction. rug.nl This can lead to a crystallization-induced asymmetric transformation, where one diastereomer preferentially crystallizes from the reaction mixture, achieving a high diastereomeric ratio (>99:1) and yield (76-93%). rug.nl The chiral auxiliary can then be cleaved to afford the desired enantiomerically pure amino acid derivative. rug.nl

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and pH is crucial for maximizing the yield and enantiomeric excess.

For instance, in the chemoenzymatic synthesis utilizing a nitrilase, optimizing the pH to around 8 and the temperature to 20°C can lead to an enantiomeric excess greater than 90%. In the Ugi reaction catalyzed by zinc oxide nanoparticles, conducting the reaction in water at room temperature can provide yields up to 81% for phenylglycine amide derivatives. smolecule.com

Below is a table summarizing the optimization of various synthetic methods.

| Synthetic Method | Catalyst/Enzyme | Substrate | Key Optimization Parameters | Typical Yield | Typical ee (%) |

| Asymmetric Strecker Synthesis | (S)-BINOL-derived phosphoric acids | Benzaldehyde, NH₄Cl, KCN | Catalyst loading, temperature (60°C) | >90% (intermediate) | >90 |

| Asymmetric Hydrogenation | Ru(BINAP) complexes | (Z)-α-Acetamidocinnamic acid | H₂ pressure (50 bar), temperature (50°C), solvent (Methanol) | 92-95% | >98 |

| Biocatalytic Hydrolysis | Nitrilase (E. coli ΔpepA) | rac-Phenylglycinonitrile | pH (9.5), peptidase-deficient strain | 81% | ≥95 (for R-enantiomer) |

| Biocatalytic Amination | ω-Transaminase (Arthrobacter sp.) | 2-Phenyl-2-oxoacetamide | pH (8.5), temperature (30°C), amine donor (Isopropylamine) | 85% | 97 (for R-enantiomer) |

| Diastereoselective Resolution | L-(+)-Tartaric acid | (±)-2-Amino-2-phenylacetamide | Solvent (Ethanol/Water), recrystallization cycles | ~40% (for R-enantiomer) | 99.5 |

Mechanistic Studies of Reaction Pathways Leading to this compound

Understanding the reaction mechanisms is fundamental to improving synthetic methodologies. In the asymmetric Strecker synthesis catalyzed by a chiral phosphoric acid, the catalyst is believed to activate the imine intermediate formed from benzaldehyde and ammonia, facilitating the enantioselective addition of the cyanide nucleophile.

In enzymatic reactions, the mechanism is dictated by the enzyme's active site. For nitrilases, the enzyme's catalytic triad (B1167595) (e.g., Cys-Glu-Lys) attacks the nitrile carbon, leading to a tetrahedral intermediate. Subsequent hydrolysis releases the amide product and regenerates the enzyme. The stereoselectivity arises from the specific binding of one enantiomer of the substrate in the chiral pocket of the enzyme.

For transaminases, the mechanism involves a ping-pong bi-bi reaction. The pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor first reacts with the amine donor to form a pyridoxamine (B1203002) phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and forming the chiral amine product. The stereochemical outcome is determined by the facial selectivity of the amino group transfer to the prochiral ketone.

In dynamic kinetic resolution processes, the in-situ racemization of the starting material is a key step. For α-aminonitriles, this can occur via the reversible formation of an imine or a similar achiral intermediate under basic conditions. smolecule.com This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For the synthesis of this compound, several green approaches are being explored.

Biocatalytic methods are inherently green as they are conducted in aqueous media under mild conditions, reducing the need for harsh reagents and organic solvents. researchgate.net The use of whole-cell biocatalysts can also eliminate the need for costly enzyme purification. smolecule.com

The Ugi multicomponent reaction is another example of a green synthetic route due to its high atom economy, as multiple components are combined in a single step to form the product, minimizing waste. smolecule.com Performing this reaction in water further enhances its green credentials. smolecule.com

The use of microwave irradiation can be a green alternative to conventional heating, as it can significantly reduce reaction times and energy consumption. foliamedica.bg Furthermore, the development of catalytic systems that can be recycled and reused, such as immobilized enzymes or heterogeneous catalysts, contributes to the sustainability of the process. Electrochemical methods are also being investigated as a green alternative to traditional reduction or oxidation reactions, replacing hazardous reagents with clean electrons. smolecule.com

Elucidation of S 2 Amino 2 Phenylacetamide S Role As a Chiral Building Block

(S)-2-amino-2-phenylacetamide, a derivative of the non-proteinogenic amino acid (S)-phenylglycine, serves as a valuable and versatile chiral building block in modern organic synthesis. Its stereochemically defined α-carbon, bearing both an amine and an acetamide (B32628) functional group, provides a robust scaffold for the introduction of chirality into a wide array of complex molecules. The inherent chirality, coupled with the differential reactivity of its functional groups, allows for its strategic incorporation in asymmetric synthesis, leading to the efficient construction of enantiomerically pure target compounds.

Derivatization Strategies and Structure Activity Relationship Sar Studies of S 2 Amino 2 Phenylacetamide Analogues

Synthetic Modifications Targeting the Amine and Amide Functionalities

The primary amine and amide groups of (S)-2-amino-2-phenylacetamide are key handles for synthetic modification, allowing for the introduction of diverse substituents to modulate physicochemical properties and biological activity.

Amine Group Modifications: The primary amine is a versatile nucleophile, readily undergoing reactions such as acylation, alkylation, and sulfonylation.

Acylation: Reaction with various carboxylic acids or their activated derivatives (e.g., acyl chlorides) generates N-acyl derivatives. smolecule.com For instance, coupling with (S)-2-phenylpropionic acid has been used in the synthesis of GPR88 agonists. nih.gov This modification is fundamental in creating peptide-like structures and can significantly influence receptor binding and cell permeability.

Alkylation: N-alkylation introduces alkyl groups, which can alter the steric bulk and lipophilicity of the molecule. smolecule.com

Schiff Base Formation: The primary amine can react with aldehydes to form Schiff bases, which can serve as intermediates for further synthetic transformations or possess biological activity themselves.

Amide Group Modifications: While the amide bond is generally stable, it can also be a target for derivatization.

N-Substitution: The amide nitrogen can be substituted, for example, with an ethyl group to increase hydrophobicity, which may influence metabolic stability.

Hydrolysis: Under strong acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, (S)-2-amino-2-phenylacetic acid. This transformation is often used to create derivatives with different polarity and binding capabilities.

Coupling Reactions: The amide can be formed through coupling reactions between a suitable phenylacetic acid derivative and an amine. This approach is widely used to synthesize libraries of analogues with diverse substitutions on the amide nitrogen. nih.govacs.org For example, coupling with various aryl amines has been employed to generate inhibitors of Slack potassium channels. nih.gov

A summary of common synthetic modifications is presented below.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure | Reference |

| Amine | Acylation | Carboxylic Acid, Coupling Agents (e.g., HBTU, EDC) | N-Acyl Derivative | nih.govbrieflands.com |

| Amine | Schiff Base Formation | Aldehyde (e.g., Benzaldehyde), Ethanol | Imine | |

| Amide | N-Alkylation | Alkyl Halide | N-Alkyl Amide | |

| Amide | Hydrolysis | Strong Acid (e.g., HCl) or Base (e.g., NaOH) | Carboxylic Acid | |

| Amide | Amide Bond Formation | Carboxylic Acid, Amine, Coupling Agents | Substituted Amide | nih.govacs.org |

Exploration of Substituent Effects on the Phenyl Ring for Functional Modulation

Modifying the phenyl ring of the this compound scaffold is a cornerstone of SAR studies. The introduction of various substituents at the ortho, meta, and para positions can profoundly impact electronic properties, lipophilicity, and steric profile, thereby modulating biological activity.

Research into N-phenylacetamide derivatives has shown that the nature and position of substituents on the phenyl ring are critical for activity.

Halogens: In a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives evaluated for anticancer activity, halogen substitution was found to be significant. brieflands.com An ortho-chloro substituent resulted in high potency against neuroblastoma cells (SKNMC), while a meta-fluoro substituent was optimal against both SKNMC and prostate cancer (PC3) cell lines. brieflands.com A para-fluoro group, however, gave better activity against colon cancer (HT-29) cells. brieflands.com Similarly, in a series of theophylline-based N-phenylacetamide derivatives, a para-chloro substituent on the phenyl ring led to the most potent inhibition of the HCV serine protease enzyme. frontiersin.org

Electron-Withdrawing vs. Electron-Donating Groups: In the development of inhibitors for the Forkhead Box M1 (FOXM1) protein, the effects of electron-withdrawing and donating groups on the phenyl ring of a thieno[2,3-b]pyridine-2-carboxamide (B1404352) core were studied. nih.gov These substitutions influence the electronic environment and can dictate binding affinity.

Alkyl and Alkoxy Groups: A meta-methoxy group on the phenyl ring conferred the best cytotoxic activity against HT-29 colon cancer cells in one study. brieflands.com In another series, a para-methyl group on the phenylacetamide moiety resulted in significant antibacterial activity. frontiersin.org

The following table summarizes the observed effects of phenyl ring substitutions on the biological activity of different phenylacetamide-based derivatives.

| Scaffold/Target | Substituent and Position | Observed Effect on Biological Activity | Reference |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (Anticancer) | ortho-Chloro | High potency against SKNMC neuroblastoma cells. | brieflands.com |

| meta-Fluoro | Best activity against SKNMC and PC3 prostate cancer cells. | brieflands.com | |

| para-Fluoro | Better activity against HT-29 colon cancer cells. | brieflands.com | |

| meta-Methoxy | Best activity against HT-29 colon cancer cells. | brieflands.com | |

| Theophylline-1,2,4-triazole-tethered N-phenylacetamide (HCV Protease Inhibitor) | para-Chloro | Most potent inhibitory activity. | frontiersin.org |

| para-Methyl | Significant antibacterial activity. | frontiersin.org | |

| N-phenylacetamide derivatives (Antibacterial) | para-Fluoro, para-Chloro, para-Bromo, para-CF3 | Increased bactericidal activity against Xanthomonas oryzae pv. Oryzae (Xoo). | nih.gov |

Stereochemical Influence on Biological Activity of this compound Derivatives

Chirality is a critical determinant of biological activity, as biomolecules like enzymes and receptors are themselves chiral. The (S)-configuration of the α-carbon in 2-amino-2-phenylacetamide (B42336) is often essential for potent and selective interaction with biological targets. The spatial arrangement of the amino, phenyl, and acetamide (B32628) groups dictates the molecule's ability to fit into a specific binding pocket.

The differential activity between enantiomers is a well-documented phenomenon. While the (S)-enantiomer of 2-amino-2-phenylacetamide may exhibit a specific biological effect, its mirror image, the (R)-enantiomer, can be less active, inactive, or even exhibit a different or undesirable activity profile. For example, in the synthesis of GPR88 agonists, the stereochemistry of the phenylglycine and phenylglycinol core was crucial for potency. nih.gov The use of (R)-2-phenylglycine methyl ester as a starting material led to potent agonists, highlighting the receptor's stereospecific demands. nih.gov

However, in some cases, a clear preference for one enantiomer over the other is not observed. In a study on Slack potassium channel inhibitors based on the 2-amino-N-phenylacetamide scaffold, analogues were prepared from both (R)- and (S)- starting materials. nih.gov The results showed no significant preference for one enantiomer over the other, suggesting that for this particular target, the stereochemistry at this position was not a primary driver of potency. nih.gov This highlights that the importance of stereochemistry is target-dependent and must be empirically determined during SAR exploration.

Structure-Based Drug Design Leveraging this compound Scaffolds

Structure-based drug design (SBDD) is a powerful, rational approach to drug discovery that utilizes the three-dimensional structure of a biological target to design and optimize ligands. When the this compound scaffold is identified as a part of a hit compound, SBDD techniques like molecular docking can be employed to guide its derivatization.

In the development of inhibitors for targets like the SARS-CoV-2 main protease (M-pro), SBDD plays a crucial role. acs.org By analyzing the co-crystal structure of a lead compound bound to the active site, researchers can identify key interactions and unoccupied pockets. For instance, if the phenyl group of the scaffold fits into a hydrophobic pocket (like the S1 pocket of a protease), modifications can be designed to enhance these hydrophobic interactions. Conversely, if the amino or amide group forms critical hydrogen bonds with residues in the active site, derivatization strategies will aim to preserve or strengthen these bonds.

A typical SBDD cycle involves:

Identifying a hit compound containing the this compound scaffold.

Determining the 3D structure of the target-ligand complex, often through X-ray crystallography.

Analyzing the binding mode to understand key interactions (hydrogen bonds, hydrophobic interactions, etc.).

In silico design of new analogues with modifications predicted to improve binding affinity or other properties. For example, replacing a phenyl group with a different aromatic or heterocyclic ring to better fit a specific sub-pocket. acs.org

Synthesizing and testing the designed compounds to validate the computational predictions and feed into the next design cycle.

This iterative process has been successfully applied to optimize various inhibitors, including those for histone deacetylases (HDACs), where a phenylglycine-based hit compound was structurally modified to generate novel hydroxamic acids with potent antitumor activity. dovepress.com

Investigation of In Vitro and In Vivo Biological Profiles of Novel Derivatives

The ultimate goal of derivatization is to produce novel compounds with improved biological profiles. This is assessed through a cascade of in vitro (in a test tube or cell culture) and in vivo (in a living organism) studies.

In Vitro Evaluation: Novel derivatives are first screened using a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Potency: This is often measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against a specific enzyme or receptor. For example, novel N-phenylacetamide derivatives were tested against various cancer cell lines (HepG2, MCF-7, PC3) to determine their IC50 values, with some compounds showing higher potency than the standard drug 5-Fluorouracil against HepG2 cells. brieflands.comnih.gov

Selectivity: It is crucial that a derivative acts on its intended target with minimal activity against other related targets to reduce potential side effects. In the development of muscarinic M3 receptor antagonists, derivatives of 2-hydroxy-2-phenylacetamide (B186557) were tested for binding affinity against M3 and M2 receptors to identify compounds with high selectivity for M3. acs.org

Mechanism of Action: Assays can elucidate how a compound exerts its effect. For instance, cell cycle analysis showed that a potent phenoxyacetamide derivative induced cell cycle arrest in HepG2 cells, and RT-PCR analysis confirmed the upregulation of pro-apoptotic genes, indicating apoptosis induction via the intrinsic pathway. nih.gov

In Vivo Assessment: Promising candidates from in vitro studies are advanced to in vivo models, typically in animals, to evaluate their efficacy and pharmacokinetic properties in a complex biological system.

Efficacy: The ability of a compound to produce the desired therapeutic effect is tested in animal models of disease. For example, a novel glutaminase (B10826351) inhibitor analogue demonstrated attenuation of tumor growth in a mouse xenograft model. johnshopkins.edu Similarly, a phenoxyacetamide derivative showed significant tumor growth suppression in an in vivo examination, as confirmed by tumor weight and volume measurements. nih.gov

Pharmacokinetics: Studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which are critical for determining its potential as a drug.

The table below presents selected data for novel derivatives, illustrating their biological profiles.

Computational and Theoretical Investigations of S 2 Amino 2 Phenylacetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of (S)-2-amino-2-phenylacetamide and its analogs. cyberleninka.ruresearchgate.net These calculations provide valuable information on parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. cyberleninka.ruresearchgate.net

For instance, studies on various phenylacetamide derivatives have utilized DFT to compute these electronic parameters, revealing how different substituents on the phenyl ring influence the electron distribution and, consequently, the molecule's reactivity. cyberleninka.ruresearchgate.net The spatial distribution of HOMO and LUMO orbitals can pinpoint the likely sites for electrophilic and nucleophilic attacks, respectively. cyberleninka.ru

Furthermore, quantum chemical methods are employed to calculate other key descriptors of reactivity, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These parameters offer a deeper understanding of the molecule's behavior in chemical reactions. researchgate.net The use of different basis sets, such as B3LYP/6-31G(d,p), allows for the refinement of these calculations to achieve results that are in good agreement with experimental findings. researchgate.netresearchgate.net

Molecular Dynamics and Docking Simulations of this compound Derivatives with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of this compound derivatives with biological targets, such as enzymes and receptors. acs.orgcyberleninka.runih.gov

Molecular docking studies predict the preferred binding orientation of a ligand to a protein, as well as the binding affinity. cyberleninka.rumdpi.com For example, derivatives of 2-amino-2-phenylacetamide (B42336) have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their potential as anti-inflammatory agents. cyberleninka.ruresearchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com The results of docking studies are often validated by comparing the root-mean-square deviation (RMSD) of the docked conformation to a known crystal structure. cyberleninka.ru

Following docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-protein complex over time in a simulated physiological environment. nih.govscispace.com These simulations provide insights into the flexibility of both the ligand and the protein, and how they adapt to each other upon binding. nih.gov MD simulations have been used to confirm the stability of docked phenylacetamide derivatives within the active site of their target proteins. researchgate.net

Here is an example of a data table summarizing docking results for some phenylacetamide derivatives with a biological target:

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | Arg120, Tyr355, Ser530 |

| Derivative B | -7.9 | Tyr385, Arg513 |

| Derivative C | -9.1 | Arg120, Val523, Ser353 |

This table is for illustrative purposes and does not represent actual experimental data.

Conformational Analysis and Stereochemical Assignments via Computational Methods

Computational methods are crucial for analyzing the conformational landscape and assigning the stereochemistry of flexible molecules like this compound. The relative stability of different conformers can be determined by calculating their energies using quantum mechanical methods. mdpi.com

For related amide structures, computational studies have shown that the s-trans conformer is often more stable than the s-cis conformer. mdpi.com The energy difference between conformers and the rotational barriers can be calculated and often show good agreement with experimental data obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

In the context of stereochemistry, which is critical for biological activity, computational methods can help in understanding the structural basis of enantiomeric differences. While the (S)- and (R)-enantiomers of 2-amino-2-phenylacetamide have identical physical properties, their interactions with chiral biological environments can differ significantly.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For instance, theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra) for phenylacetamide derivatives have been performed. cyberleninka.runih.gov

DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts of different regioisomers, which can be instrumental in assigning the correct structure when experimental data is ambiguous. mdpi.com The calculated spectra are often in good agreement with the experimental ones, providing a powerful tool for structural elucidation. mdpi.com

Below is an illustrative table comparing experimental and computationally predicted spectroscopic data:

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) | 7.35 (m, 5H), 4.60 (s, 1H) | 7.32 (m, 5H), 4.58 (s, 1H) |

| ¹³C NMR (δ, ppm) | 175.2, 138.5, 128.9, 128.1, 58.3 | 174.9, 138.1, 128.5, 127.9, 58.0 |

| IR (cm⁻¹) | 3350 (N-H), 1680 (C=O) | 3345 (N-H), 1675 (C=O) |

This table is for illustrative purposes and does not represent actual experimental data.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the reaction pathway. researchgate.netacs.org

For example, computational studies on the hydrolysis of amides have explored the role of water molecules in assisting the reaction, providing detailed insights into the reaction mechanism. acs.org Similarly, the enzymatic aminolysis of related phenylacetates has been studied computationally to understand the factors influencing the reaction rate, such as the effect of substituents on the phenyl ring. researchgate.net These studies often involve calculating the activation energies for different proposed mechanisms to determine the most likely pathway. researchgate.net

Advanced Analytical and Spectroscopic Techniques for Research on S 2 Amino 2 Phenylacetamide

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation of (S)-2-amino-2-phenylacetamide. Unlike standard mass spectrometry, HRMS provides mass measurements with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of the molecule. By comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ to the calculated theoretical mass, the molecular formula (C₈H₁₀N₂O) can be unequivocally confirmed.

In research settings, HRMS is crucial for monitoring chemical reactions involving this compound. It enables the identification of intermediates, byproducts, and final products, thereby offering deep mechanistic insights into reaction pathways. Tandem mass spectrometry (MS/MS) experiments on high-resolution instruments can further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern serves as a structural fingerprint of the molecule.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated and potentially measured to add another layer of structural confirmation.

Table 1: Predicted Collision Cross Section (CCS) Data for 2-amino-2-phenylacetamide (B42336) Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 151.08660 | 131.3 |

| [M+Na]⁺ | 173.06854 | 137.1 |

| [M+K]⁺ | 189.04248 | 135.5 |

| [M+NH₄]⁺ | 168.11314 | 151.0 |

| [M-H]⁻ | 149.07204 | 134.0 |

| Data derived from computational predictions. uni.lu |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

While one-dimensional ¹H and ¹³C NMR are fundamental for initial characterization, advanced NMR techniques are required for the complete and unambiguous assignment of all signals and for a detailed understanding of the molecule's structure.

Two-Dimensional (2D) NMR Spectroscopy provides correlational data that reveals the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, it would show a correlation between the methine proton (at the chiral center) and the protons of the adjacent amino group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying quaternary carbons (like the carbonyl carbon and the ipso-carbon of the phenyl ring) and for piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is invaluable for determining the preferred conformation of the molecule in solution.

In a patent describing the synthesis of related compounds, ¹³C NMR data for a structure containing the (S)-phenylglycine amide moiety was reported, highlighting key chemical shifts.

Table 2: Representative ¹³C NMR Chemical Shifts for a Compound Containing the (S)-phenylglycine Amide Moiety in DMSO-d₆

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 172.0 |

| Phenyl C₁ (ipso) | 140.9 |

| Phenyl C₂/C₆ | 128.6 |

| Phenyl C₃/C₅ | 127.8 |

| Phenyl C₄ | 126.8 |

| Chiral Carbon (CH) | 60.8 |

| Note: These shifts are from a derivative and may vary slightly for the parent compound. google.com |

Solid-State NMR (ssNMR) can be used to study the structure and dynamics of this compound in its crystalline form, providing information that is complementary to X-ray crystallography, especially for characterizing polymorphism or disordered domains.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Purity Assessment

Since this compound is a chiral molecule, determining its enantiomeric purity is of utmost importance. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the gold standard for this purpose.

The technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, (S) and (R). This differential interaction leads to different retention times, allowing for their separation and quantification. By integrating the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be precisely calculated.

In a study detailing a copper-catalyzed C-N coupling reaction, chiral HPLC was used to verify that the stereochemical integrity of the starting material, L-phenylglycinamide (this compound), was maintained. The analysis confirmed that no racemization occurred during the reaction.

Table 3: Chiral HPLC Analysis for Stereoselectivity Assessment

| Starting Material | Optical Purity of Starting Material | Enantiomeric Excess (ee) of Product | Conclusion |

| L-phenylglycinamide | 98% | >99% | No racemization occurred during coupling |

| Findings from a study on DMEDA-promoted selective C-N coupling reactions. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a crystalline compound at atomic resolution. mdpi.com For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of definitive information:

Absolute Configuration: It can unambiguously confirm the 'S' configuration at the stereocenter, which is crucial for chiral molecules.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: It reveals the preferred conformation of the molecule in the solid state, including the torsion angles that define the spatial arrangement of the phenyl ring, amino group, and acetamide (B32628) group.

Intermolecular Interactions: It provides detailed insights into the crystal packing, showing how individual molecules interact with each other through hydrogen bonding (e.g., involving the amino and amide groups) and other non-covalent forces. This information is vital for understanding the physical properties of the solid material.

While a specific crystal structure for this compound is not detailed in the provided search results, this technique remains the definitive method for solid-state structural analysis. mdpi.com

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com This technique is particularly sensitive to the three-dimensional structure of chiral compounds.

For this compound, the electronic transitions associated with its chromophores—the phenyl ring and the amide group—will give rise to a characteristic CD spectrum with positive and/or negative bands. The sign and intensity of these bands are highly dependent on the molecule's conformation.

CD spectroscopy is a valuable tool for:

Confirming Chirality: A non-zero CD spectrum confirms the presence of a chiral molecule and can be used to distinguish between enantiomers, which produce mirror-image spectra.

Conformational Studies: Changes in the solvent, temperature, or pH can induce conformational changes in the molecule, which can be monitored by observing changes in the CD spectrum. This provides insight into the molecule's flexibility and its preferred conformations in different environments.

Studying Interactions: The technique can be used to study how this compound interacts with other molecules, as such interactions often lead to changes in its chiroptical properties.

While studies on isolated amino acids in the gas phase are challenging, they provide insight into the intrinsic chiroptical properties without solvent effects. nih.gov The principles of CD spectroscopy make it an essential tool for investigating the solution-state structure and behavior of this compound.

Emerging Research Directions and Future Perspectives for S 2 Amino 2 Phenylacetamide

Development of Cascade Reactions and Multicomponent Reactions Featuring (S)-2-amino-2-phenylacetamide

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. wikipedia.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.gov The bifunctional nature of this compound, with its primary amine and amide groups, makes it an ideal candidate for participation in such reactions.

One of the most well-known MCRs is the Ugi reaction , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org this compound can serve as the amine component in the Ugi reaction, leading to the formation of complex peptide-like structures with a predefined stereocenter. The resulting products, known as peptoids, are of significant interest in medicinal chemistry due to their potential biological activity. nih.gov

Another important MCR is the Passerini reaction , which involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org While this compound would not directly participate in the classical Passerini reaction, its derivatives could be employed in related MCRs, or the core structure could be the target of synthesis using Passerini-derived intermediates.

The development of novel cascade and multicomponent reactions that are specifically designed to leverage the unique reactivity of this compound is a promising area for future research. Such reactions could provide efficient access to a wide range of complex chiral molecules with potential applications in drug discovery and materials science.

Table 1: Potential Role of this compound in Multicomponent Reactions

| Multicomponent Reaction | General Reactants | Role of this compound | Potential Product Class |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Amine Component | Chiral Peptoids |

| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | Potential for derivative participation | α-Acyloxy Carboxamides |

Exploration of Novel Bioactive Scaffolds Derived from this compound

The search for new bioactive molecules is a constant endeavor in medicinal chemistry. Bioactive scaffolds are core molecular structures that can be chemically modified to create a range of compounds with different biological activities. The chiral nature of this compound makes it an attractive starting material for the synthesis of novel bioactive scaffolds.

One important class of bioactive heterocycles is the piperazine-2,5-diones , also known as diketopiperazines. These compounds are cyclic dipeptides that can be formed from the condensation of two amino acids. nih.gov this compound can be envisioned as a precursor to chiral piperazine-2,5-diones, which are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govmdpi.com

Another significant class of nitrogen-containing heterocycles is the imidazoles . The imidazole (B134444) ring is a common feature in many biologically active molecules and natural products. wjpsonline.com Synthetic routes to substituted imidazoles are numerous and often involve the reaction of an amine with a dicarbonyl compound or its equivalent. organic-chemistry.orgasianpubs.orgrsc.orgrsc.org The primary amine of this compound can be utilized in the construction of the imidazole ring, leading to chiral imidazole derivatives with potential therapeutic applications.

Furthermore, this compound can be incorporated into larger peptide structures. Bioactive peptides are short chains of amino acids that can exert a variety of physiological effects in the body. nih.govnih.govmdpi.comresearchgate.net The incorporation of non-natural amino acid derivatives like this compound can lead to peptides with enhanced stability and novel biological activities. novoprolabs.com

Table 2: Examples of Bioactive Scaffolds Potentially Derived from this compound

| Bioactive Scaffold | General Structure | Potential Synthetic Contribution of this compound |

| Piperazine-2,5-diones | Cyclic dipeptide | Formation of the chiral cyclic backbone |

| Imidazoles | Five-membered aromatic heterocycle | Provision of a nitrogen atom and a chiral side chain |

| Bioactive Peptides | Short chain of amino acids | Incorporation as a non-natural chiral amino acid derivative |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry , where chemical reactions are run in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful technology for chemical synthesis. nih.govresearchgate.net It offers numerous advantages over traditional batch processing, including improved safety, better process control, and the ability to perform reactions at high temperatures and pressures. The integration of this compound into flow chemistry processes could enable the rapid and efficient synthesis of its derivatives.

Automated synthesis platforms , often coupled with solid-phase synthesis techniques, have revolutionized the way peptides and other complex molecules are made. beilstein-journals.orgamericanpeptidesociety.orgnih.govnih.govlibretexts.org In solid-phase peptide synthesis (SPPS), a peptide is assembled step-by-step on a solid support. thieme-connect.de this compound, as a chiral amino acid derivative, is well-suited for use in automated SPPS to create peptides and peptidomimetics with specific sequences and stereochemistry. The use of automated systems can significantly accelerate the synthesis and purification of these compounds, enabling high-throughput screening for biological activity. youtube.com

The combination of flow chemistry and automated synthesis offers a powerful platform for the on-demand synthesis of molecules derived from this compound. This could have a significant impact on drug discovery and development by enabling the rapid generation of compound libraries for biological evaluation.

Applications in Materials Science and Polymer Chemistry

The incorporation of chiral units into polymers can lead to materials with unique properties and applications, such as chiral recognition and catalysis. This compound, with its defined stereochemistry, can be used as a chiral monomer in the synthesis of novel polymers.

For example, it could be incorporated into polyamides through the reaction of its amine group with dicarboxylic acids or their derivatives. The resulting chiral polyamides may exhibit interesting properties such as helical structures and the ability to selectively interact with other chiral molecules.

Another area of interest is the development of chiral stationary phases (CSPs) for chromatography. nih.gov CSPs are used to separate enantiomers of chiral compounds. Polymers derived from this compound could be coated onto a solid support to create a CSP with the ability to resolve racemic mixtures. The phenyl group and the amide functionality of the monomer unit could provide the necessary interactions for chiral recognition. The development of new chiral polymers based on this compound is a promising avenue for the creation of advanced materials with applications in separation science and asymmetric catalysis.

Contribution to Sustainable Chemistry through Innovative Synthesis and Application

Sustainable chemistry , or green chemistry, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The synthesis and application of this compound can contribute to this goal in several ways.

The development of biocatalytic methods for the synthesis of this compound and its derivatives is a key area of research in sustainable chemistry. openaccessgovernment.orgnih.govnih.govalmacgroup.com Enzymes can catalyze reactions with high stereoselectivity under mild conditions, reducing the need for harsh reagents and solvents. The use of enzymes for the production of chiral amines and amides is a rapidly growing field. researchgate.net

Furthermore, the use of this compound as a building block in the synthesis of pharmaceuticals and other fine chemicals can contribute to more sustainable manufacturing processes if the synthetic routes are designed to be efficient and atom-economical. The development of cascade and multicomponent reactions, as discussed earlier, is a key strategy in this regard.

The application of this compound in areas such as catalysis and materials science can also have a positive environmental impact. For example, the development of highly efficient and recyclable chiral catalysts based on this compound could reduce waste in asymmetric synthesis.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for (S)-2-amino-2-phenylacetamide, and how can enantiomeric purity be maintained?

- Methodological Answer :

- Asymmetric Synthesis : Use chiral auxiliaries or catalysts to induce stereoselectivity. For example, (S)-configured precursors like (S)-2-chloro-2-phenylacetic acid () can be amidated under controlled conditions.

- Chiral Resolution : Separate enantiomers via diastereomeric salt formation using resolving agents (e.g., tartaric acid derivatives) .

- Quality Control : Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Confirm stereochemistry via - and -NMR chemical shifts (e.g., α-proton splitting patterns) .

- IR : Identify amide bonds (N–H stretch at ~3300 cm, C=O at ~1650 cm) .

- Chromatography : Use TLC (silica gel, ethyl acetate/hexane) or reverse-phase HPLC to verify purity .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Optimize solvent systems (e.g., methanol/water) for high recovery of enantiopure product .

- Solid-Phase Extraction (SPE) : Employ C18 cartridges to remove polar impurities .

- TLC Monitoring : Use iodine staining or UV visualization to track fractions .

Advanced Research Questions

Q. How can enantiomeric purity be quantified in this compound batches, and what are common pitfalls?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases. Validate method robustness via retention time reproducibility .

- Circular Dichroism (CD) : Correlate CD spectra with ee% for rapid screening .

- Pitfalls : Degradation during analysis (e.g., hydrolysis under acidic conditions) requires stability studies .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Antioxidant Activity : Measure radical scavenging (DPPH assay) with controls for solvent interference .

- Enzyme Interactions : Use fluorescence quenching or surface plasmon resonance (SPR) to study binding kinetics with target proteins .

- Stereochemical Specificity : Compare (S)- and (R)-enantiomers to confirm activity is configuration-dependent .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer :

- Variable Control : Ensure consistent purity (≥98% by HPLC), solvent choice (e.g., DMSO vs. aqueous buffers), and stereochemical integrity .

- Reproducibility : Validate assays across multiple labs using standardized protocols (e.g., USP guidelines in ).

- Meta-Analysis : Cross-reference with structural analogs (e.g., phenylglycine derivatives) to identify structure-activity trends .

Methodological Challenges and Solutions

Q. How to optimize synthetic yield while minimizing racemization?

- Critical Parameters :

- Temperature : Avoid prolonged heating (>60°C) during amidation to prevent epimerization .

- Catalyst Selection : Use mild bases (e.g., NaHCO) instead of strong bases (NaOH) .

Q. What analytical methods validate the compound’s stability under experimental storage conditions?

- Protocol :

- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity; monitor degradation via HPLC-MS .

- Stability-Indicating Assays : Ensure baseline separation of degradation products (e.g., hydrolyzed phenylacetic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。